molecular formula C14H27N3O5 B6226000 tert-butyl N-[4-(methylcarbamoyl)piperidin-4-yl]carbamate, acetic acid CAS No. 2792200-52-1

tert-butyl N-[4-(methylcarbamoyl)piperidin-4-yl]carbamate, acetic acid

Cat. No. B6226000
CAS RN: 2792200-52-1
M. Wt: 317.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[4-(methylcarbamoyl)piperidin-4-yl]carbamate, acetic acid (TBNMP-AA) is a molecule composed of a tert-butyl group attached to a carbamate group, which is in turn attached to a piperidine ring and an acetic acid group. It has been studied extensively due to its potential applications in the fields of chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Tert-butyl N-[4-(methylcarbamoyl)piperidin-4-yl]carbamate, acetic acid has been studied extensively due to its potential applications in the fields of chemistry, biochemistry, and pharmacology. In particular, it has been used as a model compound to study the effects of tert-butyl substituents on the physical and chemical properties of molecules, as well as their reactivity. It has also been used to study the effects of carbamate groups on the reactivity of molecules. Additionally, tert-butyl N-[4-(methylcarbamoyl)piperidin-4-yl]carbamate, acetic acid has been studied as a potential drug candidate, due to its ability to bind to certain proteins, which could be useful for treating certain diseases.

Mechanism of Action

Tert-butyl N-[4-(methylcarbamoyl)piperidin-4-yl]carbamate, acetic acid has been studied extensively to understand its mechanism of action. It is believed that the tert-butyl group of tert-butyl N-[4-(methylcarbamoyl)piperidin-4-yl]carbamate, acetic acid binds to certain proteins in the body, which can affect their activity. The carbamate group may also play a role in the binding of tert-butyl N-[4-(methylcarbamoyl)piperidin-4-yl]carbamate, acetic acid to proteins. Additionally, the piperidine ring and the acetic acid group may also be involved in the binding process.
Biochemical and Physiological Effects
tert-butyl N-[4-(methylcarbamoyl)piperidin-4-yl]carbamate, acetic acid has been studied to understand its biochemical and physiological effects. It has been shown to bind to certain proteins in the body, which can affect their activity. Additionally, it has been shown to have an inhibitory effect on certain enzymes, which could be useful for treating certain diseases. It has also been shown to have an anti-inflammatory effect, which could be beneficial for treating certain conditions.

Advantages and Limitations for Lab Experiments

Tert-butyl N-[4-(methylcarbamoyl)piperidin-4-yl]carbamate, acetic acid has several advantages and limitations for lab experiments. One advantage is that it can be synthesized relatively easily, making it an ideal compound for studying its effects. Additionally, it can bind to certain proteins, which could be useful for studying the effects of tert-butyl substituents on the activity of proteins. However, it has been shown to have an inhibitory effect on certain enzymes, which could limit its usefulness in certain experiments.

Future Directions

There are several potential future directions for the study of tert-butyl N-[4-(methylcarbamoyl)piperidin-4-yl]carbamate, acetic acid. One potential direction is to further study its mechanism of action, in order to better understand how it binds to proteins and affects their activity. Additionally, further studies could be conducted to explore its potential applications in the treatment of certain diseases. Finally, further research could be conducted to explore its potential as a drug candidate, in order to determine its efficacy and safety.

Synthesis Methods

Tert-butyl N-[4-(methylcarbamoyl)piperidin-4-yl]carbamate, acetic acid can be synthesized using a two-step process. First, tert-butyl N-[4-(methylcarbamoyl)piperidin-4-yl]carbamate (TBNMP) is synthesized by reacting tert-butyl bromide with 4-(methylcarbamoyl)piperidine in the presence of a base, such as potassium carbonate. This reaction produces the desired tert-butyl N-[4-(methylcarbamoyl)piperidin-4-yl]carbamate. The second step involves reacting TBNMP with acetic acid to form tert-butyl N-[4-(methylcarbamoyl)piperidin-4-yl]carbamate, acetic acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[4-(methylcarbamoyl)piperidin-4-yl]carbamate, acetic acid involves the reaction of tert-butyl N-[4-(methylcarbamoyl)piperidin-4-yl]carbamate with acetic anhydride in the presence of a catalyst to yield the final product.", "Starting Materials": [ "4-methylpiperidine", "tert-butyl carbamate", "methyl isocyanate", "acetic anhydride", "catalyst" ], "Reaction": [ "Step 1: Synthesis of tert-butyl N-[4-(methylcarbamoyl)piperidin-4-yl]carbamate", "4-methylpiperidine is reacted with methyl isocyanate to form 4-(methylcarbamoyl)piperidine.", "4-(methylcarbamoyl)piperidine is then reacted with tert-butyl carbamate to form tert-butyl N-[4-(methylcarbamoyl)piperidin-4-yl]carbamate.", "Step 2: Synthesis of tert-butyl N-[4-(methylcarbamoyl)piperidin-4-yl]carbamate, acetic acid", "tert-butyl N-[4-(methylcarbamoyl)piperidin-4-yl]carbamate is reacted with acetic anhydride in the presence of a catalyst to yield tert-butyl N-[4-(methylcarbamoyl)piperidin-4-yl]carbamate, acetic acid." ] }

CAS RN

2792200-52-1

Product Name

tert-butyl N-[4-(methylcarbamoyl)piperidin-4-yl]carbamate, acetic acid

Molecular Formula

C14H27N3O5

Molecular Weight

317.4

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.